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molecular formula C16H25N B8578805 (1E)-N-[2,6-Di(propan-2-yl)phenyl]-2-methylpropan-1-imine CAS No. 603127-17-9

(1E)-N-[2,6-Di(propan-2-yl)phenyl]-2-methylpropan-1-imine

Cat. No. B8578805
M. Wt: 231.38 g/mol
InChI Key: WUMIQZMBVPJVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07034093B2

Procedure details

2,6-Diisopropylaniline (9.4 mL, 50 mmol, Aldrich) was mixed with isobutyric aldehyde (9.1 mL, 100 mmol, Aldrich), p-toluenesulfonic acid (0.48 g, 2.5 mmol, Aldrich), chloroform (50 mL) and MgSO4 (12 g, 100 mmol). The mixture was stirred for 2 h at RT. Assay by 1H-NMR (crude reaction mixture) showed the presence of product and starting material (8/1 ratio). The reaction mixture was filtered, the precipitate washed with chloroform (50 mL), and 5 Å molecular sieves were added. After stirring for 20 h at RT the solution was filtered, the molecular sieves were washed with chloroform (2×50 mL), the solvent was evaporated, and the residue distilled at reduced pressure. After a few drops of forerun (67–76° C./27 Pa) product was collected at 76–77° C./27 Pa as a colorless oil, 8.66 g (74.8%). 1H NMR (CDCl3) 7.60 (d, 1H; J=4.8 Hz); 7.20–7.05 (m, 3H); 3.00 (septet, 2H; J=6.8 Hz); 2.78 (d of septets, 1H; J=4.8; 6.7 Hz); 1.33 (d, 6H; J=6.7 Hz); 1.23 (d, 12H; J=6.8 Hz).
Quantity
9.4 mL
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]([CH3:13])[CH3:12])[C:5]=1[NH2:6])([CH3:3])[CH3:2].[CH3:14][CH:15]([CH:17]=O)[CH3:16].C1(C)C=CC(S(O)(=O)=O)=CC=1.[O-]S([O-])(=O)=O.[Mg+2]>C(Cl)(Cl)Cl>[CH:11]([C:7]1[CH:8]=[CH:9][CH:10]=[C:4]([CH:1]([CH3:3])[CH3:2])[C:5]=1[N:6]=[CH:14][CH:15]([CH3:17])[CH3:16])([CH3:13])[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
9.4 mL
Type
reactant
Smiles
C(C)(C)C1=C(N)C(=CC=C1)C(C)C
Name
Quantity
9.1 mL
Type
reactant
Smiles
CC(C)C=O
Name
Quantity
0.48 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
12 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Assay by 1H-NMR (crude reaction mixture)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the precipitate washed with chloroform (50 mL), and 5 Å molecular sieves
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
After stirring for 20 h at RT the solution
Duration
20 h
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the molecular sieves were washed with chloroform (2×50 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled at reduced pressure
CUSTOM
Type
CUSTOM
Details
After a few drops of forerun (67–76° C./27 Pa) product was collected at 76–77° C./27 Pa as a colorless oil, 8.66 g (74.8%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)C1=C(C(=CC=C1)C(C)C)N=CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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